8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide
Brand Name: Vulcanchem
CAS No.: 126631-86-5
VCID: VC0144985
InChI: InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1
SMILES: COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N
Molecular Formula: C22H35N5O5
Molecular Weight: 449.5 g/mol

8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide

CAS No.: 126631-86-5

Main Products

VCID: VC0144985

Molecular Formula: C22H35N5O5

Molecular Weight: 449.5 g/mol

8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide - 126631-86-5

CAS No. 126631-86-5
Product Name 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide
Molecular Formula C22H35N5O5
Molecular Weight 449.5 g/mol
IUPAC Name (3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1
Standard InChIKey LVVRYABDHQGPGK-SFHVURJKSA-N
Isomeric SMILES COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N
SMILES COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N
Synonyms 3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid
8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide
SC 47643
SC-47643
PubChem Compound 124392
Last Modified Nov 11 2021
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